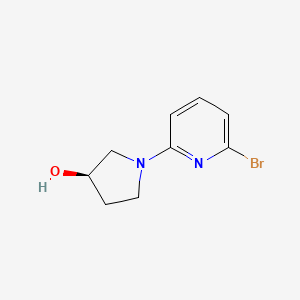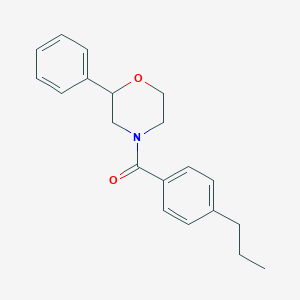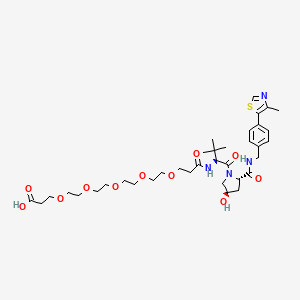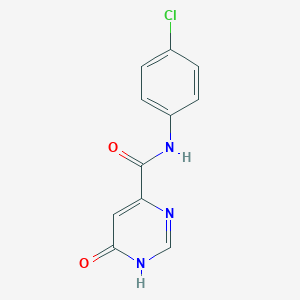
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol, also known as Br-PIP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. Br-PIP3 is a small molecule that can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Mécanisme D'action
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol acts as a competitive inhibitor of PI3Ks by binding to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a crucial step in the activation of downstream signaling pathways. By inhibiting PI3K activity, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can modulate various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol depend on the specific cellular context and the isoform of PI3Ks that are targeted. In cancer cells, for example, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been shown to modulate T cell activation and differentiation. In neurons, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been shown to regulate synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has several advantages as a tool compound for scientific research. Firstly, it is a small molecule that can penetrate cell membranes and target intracellular enzymes. Secondly, it is a reversible inhibitor that allows for the modulation of PI3K activity in a dose-dependent manner. However, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol also has some limitations. Firstly, it has a relatively low potency compared to other PI3K inhibitors, which may limit its use in certain experimental settings. Secondly, it may have off-target effects on other enzymes that share structural similarities with PI3Ks.
Orientations Futures
There are several future directions for the use of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol in scientific research. Firstly, the development of more potent and specific PI3K inhibitors based on the structure of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol could lead to the discovery of novel therapeutic agents for various diseases. Secondly, the application of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol in combination with other drugs or therapies could enhance their efficacy and reduce their side effects. Lastly, the use of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol in animal models of disease could provide valuable insights into the role of PI3Ks in vivo and the potential therapeutic applications of PI3K inhibitors.
Méthodes De Synthèse
The synthesis of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol involves a series of chemical reactions, including the bromination of pyridine, the coupling of the bromopyridine with a protected pyrrolidine, and the deprotection of the resulting compound. The detailed synthesis method has been described in several scientific publications, including the original paper by Burke et al. (2003).
Applications De Recherche Scientifique
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been widely used as a tool compound in scientific research to investigate the role of PI3Ks in various biological processes. For example, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been used to study the activation and inhibition of PI3Ks in cancer cells, immune cells, and neurons. Moreover, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been used to identify novel PI3K inhibitors and to validate the specificity of existing PI3K inhibitors.
Propriétés
IUPAC Name |
(3R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHTZWXAZJJPRA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2835153.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)



![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)
![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)

